3-Amino-3-methylcyclobutan-1-ol

Description

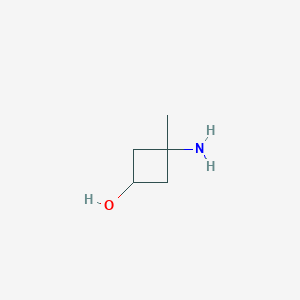

3-Amino-3-methylcyclobutan-1-ol is a cyclobutane-based organic compound featuring an amino (-NH₂) and a methyl (-CH₃) group at the third carbon position, along with a hydroxyl (-OH) group at the first carbon. The cyclobutane ring introduces significant ring strain, influencing reactivity and conformational stability compared to linear analogs.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCYYGYIMLSZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylcyclobutan-1-ol can be achieved through several methods. One efficient method involves the reaction of 3-methylcyclobutanone with ammonia under specific conditions to introduce the amino group . Another approach includes the reduction of 3-nitro-3-methylcyclobutan-1-ol, which can be synthesized from 3-methylcyclobutanone and nitromethane .

Industrial Production Methods: Industrial production of 3-Amino-3-methylcyclobutan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and other advanced techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclobutanols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-methylcyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Research Findings

- Cyclobutane Derivatives: Exhibit enhanced rigidity and stereochemical diversity, making them valuable in drug discovery.

- 3-Amino-3-methylbutan-1-ol serves as a precursor in organic synthesis but lacks the pharmacokinetic advantages of cyclobutane-based structures .

- Steric and Electronic Effects: Methyl vs. amino substitutions significantly alter solubility and reactivity. Hydrochloride salts (e.g., CAS 1523606-23-6) improve bioavailability .

Biological Activity

3-Amino-3-methylcyclobutan-1-ol (CAS Number: 1403813-27-3) is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-methylcyclobutan-1-ol is , with a molecular weight of approximately 101.15 g/mol. The compound features a cyclobutane ring, an amino group, and a hydroxyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 1403813-27-3 |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

The biological activity of 3-Amino-3-methylcyclobutan-1-ol is primarily attributed to its ability to interact with various biological macromolecules. The amino and hydroxyl groups enable the compound to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. This interaction may modulate the activity of these biomolecules, influencing several biological pathways.

Key Mechanisms:

- Nucleophilic Activity : The amino group acts as a nucleophile, participating in biochemical reactions.

- Hydrogen Bonding : The presence of hydroxyl and amino groups facilitates hydrogen bonding with target proteins.

- Hydrophobic Interactions : The cyclobutane structure contributes to hydrophobic interactions that may enhance binding affinity to targets.

Biological Activity

Research indicates that 3-Amino-3-methylcyclobutan-1-ol exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit tumor growth.

- Neurological Effects : There is emerging interest in its potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 3-Amino-3-methylcyclobutan-1-ol against common bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Control (No treatment) | 0 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, 3-Amino-3-methylcyclobutan-1-ol was tested for its cytotoxic effects on human breast cancer cells (MCF-7). Results indicated that the compound reduced cell viability significantly compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control (No treatment) | 100 |

| Low Dose (10 µM) | 75 |

| High Dose (50 µM) | 40 |

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, 3-Amino-3-methylcyclobutan-1-ol is being explored as a building block for drug development. Its ability to act on multiple biological targets makes it a suitable candidate for further modification and optimization in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.